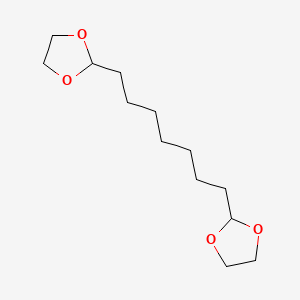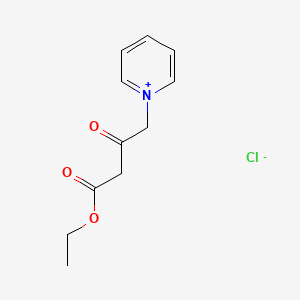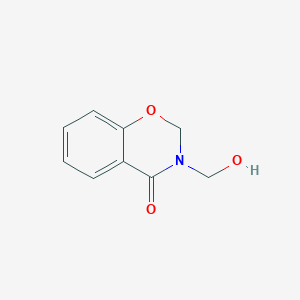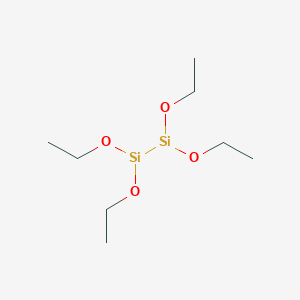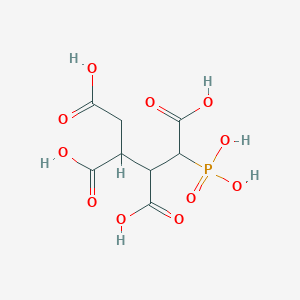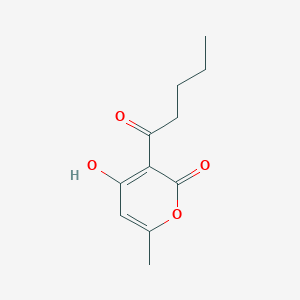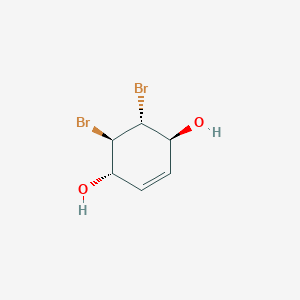
2,4-Di-tert-butylhexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C14H22O4 It is characterized by the presence of two tert-butyl groups attached to a hexa-2,4-dienedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylhexa-2,4-dienedioic acid typically involves the reaction of tert-butyl-substituted precursors with appropriate dienedioic acid derivatives. One common method involves the alkylation of hexa-2,4-dienedioic acid with tert-butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dienedioic acid to its corresponding diol or alcohol derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Applications De Recherche Scientifique
2,4-Di-tert-butylhexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but a different core structure.
Hexa-2,4-dienedioic acid: The parent compound without the tert-butyl substitutions.
2,4-Di-tert-butylbenzoic acid: Another structurally related compound with tert-butyl groups attached to a benzoic acid core.
Uniqueness
2,4-Di-tert-butylhexa-2,4-dienedioic acid is unique due to its specific combination of tert-butyl groups and dienedioic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
194037-42-8 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2,4-ditert-butylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)9(8-11(15)16)7-10(12(17)18)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18) |
Clé InChI |
LYBRMRMLBAKESN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CC(=O)O)C=C(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

